Dotap

描述

Dioleoyl-3-trimethylammonium propane is a cationic surfactant commonly used in various scientific and industrial applications. It is known for its ability to form stable cationic liposomes, which are useful in the transfection of DNA, RNA, and other negatively charged molecules .

准备方法

Synthetic Routes and Reaction Conditions

Dioleoyl-3-trimethylammonium propane is synthesized through the di-esterification of 2,3-epoxypropyltrimethylammonium chloride with high-purity oleic acid . The reaction typically involves the use of organic solvents and requires precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, dioleoyl-3-trimethylammonium propane is produced using large-scale esterification processes. These processes often involve the use of microfluidic techniques to ensure uniform particle size and high encapsulation efficiency .

化学反应分析

Types of Reactions

Dioleoyl-3-trimethylammonium propane primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Esterification: Involves the use of oleic acid and 2,3-epoxypropyltrimethylammonium chloride.

Hydrolysis: Typically occurs in the presence of water and can be accelerated by acidic or basic conditions.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products

The major products of these reactions include dioleoyl-3-trimethylammonium propane itself, along with various intermediates and by-products depending on the reaction conditions .

科学研究应用

Gene Delivery

Transfection Agent

DOTAP is widely recognized as a transfection agent for delivering nucleic acids into cells. Its cationic nature allows it to form complexes with negatively charged DNA or RNA, facilitating their entry into cells. Studies have shown that this compound is effective in both in vitro and in vivo settings, especially when combined with other lipids such as MC3 to enhance transfection efficiency .

Case Study: Lipid-Polymer Hybrid Nanoparticles

A study by AstraZeneca demonstrated that blends of this compound and MC3 yielded superior transfection results compared to using either lipid alone. Specifically, 1:1 and 3:1 ratios of this compound:MC3 were found to be optimal for mRNA delivery, leading to significant transgene expression in organs such as the spleen and lungs . This highlights this compound's versatility as a key component in hybrid systems designed for mRNA therapeutics.

Vaccine Development

Adjuvant Properties

this compound has been utilized as an adjuvant in vaccine formulations, enhancing immune responses. Its ability to form stable lipid nanoparticles makes it suitable for encapsulating antigens and delivering them effectively to immune cells. Research indicates that this compound-based formulations can significantly improve the immunogenicity of vaccines against infectious diseases and cancer .

Case Study: mRNA Vaccines

In the context of mRNA vaccines, this compound has been incorporated into lipid nanoparticles that protect mRNA from degradation while promoting cellular uptake. This application has gained prominence with the success of COVID-19 mRNA vaccines, where cationic lipids like this compound played a crucial role in the delivery system .

Liposomal Formulations

Improving Drug Delivery

this compound is frequently used in liposomal formulations to enhance the delivery of poorly soluble drugs. For instance, studies have shown that incorporating this compound into liposomes can improve the physicochemical properties of drug carriers, such as increasing membrane fluidity and cellular uptake .

Case Study: β-Ionone Delivery

A study focused on β-ionone, a compound with poor solubility and permeability, demonstrated that this compound-enhanced liposomes significantly improved drug delivery to HeLa cells. The addition of this compound resulted in larger particle sizes and positive zeta potential, which are beneficial for cellular interactions .

Ocular Drug Delivery

Microneedle Technology

this compound's application extends to ocular drug delivery systems, particularly through microneedle technology. This innovative approach allows for the precise delivery of therapeutic agents directly into the eye while minimizing systemic exposure . The combination of this compound with other excipients has shown promise in enhancing the bioavailability of ocular drugs.

Summary Table of Applications

作用机制

Dioleoyl-3-trimethylammonium propane exerts its effects by forming stable cationic liposomes that can encapsulate negatively charged molecules. These liposomes interact with cell membranes, facilitating the delivery of their payload into the cell . The molecular targets and pathways involved include the cell membrane and various intracellular transport mechanisms .

相似化合物的比较

Similar Compounds

- Dioleoyl-3-trimethylammonium methylsulfate

- Dioleoyl-3-trimethylammonium chloride

- Dioleoyl-3-trimethylammonium bromide

Uniqueness

Compared to similar compounds, dioleoyl-3-trimethylammonium propane is unique in its ability to form highly stable liposomes with high encapsulation efficiency. This makes it particularly useful in applications requiring efficient delivery of genetic material and other negatively charged molecules .

生物活性

DOTAP, or 1,2-dioleoyl-3-trimethylammonium-propane, is a cationic lipid widely utilized in the fields of drug delivery and vaccine development due to its ability to facilitate the transfection of negatively charged nucleic acids into eukaryotic cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in immunology and gene therapy, and recent research findings.

This compound functions primarily as a cationic agent that forms liposomes and lipid nanoparticles (LNPs). Its positive charge enables it to interact with negatively charged molecules such as DNA and RNA, enhancing their cellular uptake. The mechanisms by which this compound exerts its effects include:

- Formation of Liposomes : this compound can encapsulate therapeutic agents within lipid bilayers, improving their stability and bioavailability.

- Facilitated Transfection : By forming complexes with nucleic acids, this compound enhances the transfection efficiency in various cell types, including immune cells.

- Immune Modulation : this compound has been shown to act as an adjuvant, promoting T-cell responses when used in conjunction with antigens.

Applications in Vaccine Development

Recent studies highlight the role of this compound in vaccine formulations. For instance, a study demonstrated that microfluidic-prepared this compound nanoparticles induced stronger CD4 and CD8 T-cell responses compared to traditional liposomal formulations. The incorporation of Type-A CpG ODN further enhanced these responses, suggesting that this compound can effectively serve as a vaccine adjuvant for both cancer and infectious diseases .

Table 1: Comparison of T-cell Responses Induced by Different this compound Preparations

| Preparation Type | CD4 T-cell Response | CD8 T-cell Response |

|---|---|---|

| Microfluidic this compound | Strong | Strong |

| Liposomal this compound | Moderate | Moderate |

| This compound + CpG ODN | Very Strong | Strong |

Gene Delivery Applications

This compound is also significant in gene therapy as a vehicle for delivering therapeutic genes. It has been shown to facilitate the transfection of various nucleic acids into cells, making it a valuable tool for genetic engineering and therapeutic interventions .

Case Study: Gene Delivery Efficacy

In a comparative study on gene delivery systems involving this compound, researchers found that formulations modified with this compound exhibited enhanced cellular uptake and lower cytotoxicity compared to other cationic lipids. This suggests that this compound-modified liposomes may offer a safer alternative for gene delivery applications .

Recent Research Findings

Research continues to explore the versatility and efficacy of this compound in various biomedical applications:

- Enhanced Immune Responses : A study indicated that using this compound nanoparticles in vaccine formulations could lead to improved immune responses against specific antigens due to their adjuvant properties .

- Selective Organ-Targeting : Recent advancements have utilized this compound in creating selective organ-targeting (SORT) lipid nanoparticles, enhancing the precision of drug delivery systems .

- Transfection Studies : Studies have confirmed that this compound can effectively transfect RNA into eukaryotic cells, demonstrating its potential for RNA-based therapies .

属性

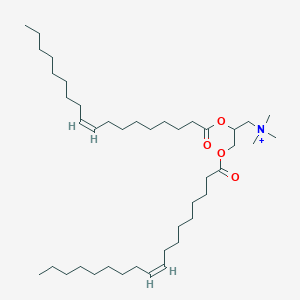

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVJHCQQUFDPLU-YEUCEMRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029587 | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113669-21-9 | |

| Record name | DOTAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113669-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113669219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyloxy-3-(trimethylammonium)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR86K0XRQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。